1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene
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Overview
Description
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene is a chemical compound with the molecular formula C24H36O6. It is known for its unique structure, which includes three ethyloxetane groups attached to a benzene ring.
Preparation Methods
The synthesis of 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene typically involves multi-step organic reactions. One common method includes the reaction of 1,3,5-trihydroxybenzene with 3-ethyloxetane-3-methanol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxetane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Mechanism of Action
The mechanism by which 1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene exerts its effects involves its ability to undergo polymerization and form stable complexes. The oxetane groups can open up and react with other molecules, leading to the formation of cross-linked networks. This property is particularly useful in the development of advanced materials and drug delivery systems .
Comparison with Similar Compounds
1,3,5-Tris[(3-ethyloxetane-3-yl)methoxy]benzene can be compared with other similar compounds such as:
1,3,5-Tris(3-pyridylethynyl)benzene: Similar in structure but with pyridyl groups instead of oxetane groups.
1,3,5-Tris(4-pyridylethynyl)benzene: Another structural analogue with pyridyl groups at different positions.
1,3,5-Tris(1H-benzo[d]imidazole-2-yl)benzene: Contains benzimidazole groups, offering different reactivity and applications.
The uniqueness of this compound lies in its oxetane groups, which provide distinct reactivity and potential for polymerization, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
807343-57-3 |
---|---|
Molecular Formula |
C24H36O6 |
Molecular Weight |
420.5 g/mol |
IUPAC Name |
3-[[3,5-bis[(3-ethyloxetan-3-yl)methoxy]phenoxy]methyl]-3-ethyloxetane |
InChI |
InChI=1S/C24H36O6/c1-4-22(10-25-11-22)16-28-19-7-20(29-17-23(5-2)12-26-13-23)9-21(8-19)30-18-24(6-3)14-27-15-24/h7-9H,4-6,10-18H2,1-3H3 |
InChI Key |
VGVRTAHMGVXZHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)COC2=CC(=CC(=C2)OCC3(COC3)CC)OCC4(COC4)CC |
Origin of Product |
United States |
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